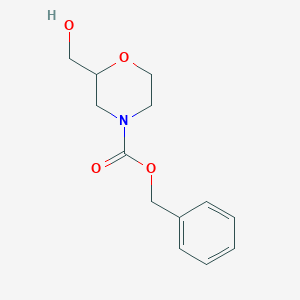

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVTXHHMCVAPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393040 | |

| Record name | Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135782-20-6 | |

| Record name | Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Cyclization Method ()

This method utilizes (R)-epichlorohydrin as the chiral starting material through a 5-step sequence:

- Epoxide formation : Reaction of (R)-epichlorohydrin with N-benzylethanolamine produces chlorohydrin intermediate (24)

- Cyclization : Treatment with aqueous Et₄NOH yields:

- 70% morpholine derivative (26)

- 30% 1,4-oxazepane byproduct (27)

- Separation : Selective succinoylation of primary alcohol in 26 enables distillation-based purification

- Deprotection : Sequential hydrogenation and Boc-protection

- Final product isolation : 41% overall yield with >99% ee

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | N-benzylethanolamine/EtOH | RT | 12h | 85% |

| 2 | Et₄NOH (0.5M) | 50°C | 4h | 70% |

| 3 | Succinic anhydride/DMAP | 0°C→RT | 6h | 92% |

| 4 | H₂/Pd-C, Boc₂O | 40°C | 3h | 95% |

Copper-Mediated Coupling Approach ()

A complementary method employs chiral pool synthesis:

- Start with commercially available (S)-2-(hydroxymethyl)morpholine

- Benzyl protection using:

- Benzyl chloroformate

- DMAP catalyst

- Dichloromethane solvent

- Copper(I)-mediated coupling for stereochemical preservation

- Final purification via column chromatography (hexane:EtOAc 3:1)

- Reaction scale: 10 mmol

- Copper source: CuI (10 mol%)

- Ligand: N,N'-dimethylethylenediamine (15 mol%)

- Yield: 68-72% (diastereomeric ratio >20:1)

Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Benzyl 2-(carboxymethyl)morpholine-4-carboxylate.

Reduction: Benzyl 2-(hydroxymethyl)morpholine-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarities to other bioactive compounds.

1.1. Antidepressant Activity

Research indicates that compounds with morpholine structures can act as serotonin and norepinephrine reuptake inhibitors, suggesting that this compound may exhibit similar pharmacological properties. A study highlighted the potential of morpholine derivatives in treating mood disorders and anxiety by modulating monoamine transporter functions .

1.2. Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders such as multiple sclerosis and Alzheimer's disease. Its structural characteristics allow for modifications that could enhance its efficacy in targeting central nervous system (CNS) disorders .

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Esterification | Benzyl alcohol, acid catalyst |

| 2 | Nucleophilic substitution | Chloromethyl derivatives |

| 3 | Hydrolysis | Water, heat |

Preliminary studies have shown that this compound exhibits various biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential for further exploration in medicinal chemistry.

- Anti-inflammatory Effects : Research into related morpholine compounds has shown promise in reducing inflammation, which could be relevant for conditions such as arthritis or inflammatory bowel disease .

Case Study 1: Drug Development

A recent study focused on the synthesis of prodrug esters involving this compound as a starting material for creating new therapeutic agents aimed at CNS diseases. The results indicated enhanced solubility and bioavailability compared to traditional formulations .

Case Study 2: Structure-Activity Relationship

Another study investigated the structure-activity relationship (SAR) of morpholine derivatives, including this compound, revealing insights into how modifications affect biological activity and interaction with target receptors .

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 317365-31-4)

- Structural Differences: Replaces the hydroxymethyl group with an aminomethyl (-CH₂NH₂) group.

- Physicochemical Properties: Molecular formula: C₁₃H₁₈N₂O₃; molar mass: 250.13 g/mol . The aminomethyl group introduces basicity, with an estimated pKa ~9–11 (amine protonation), contrasting with the alcohol group’s pKa (~14.36) in the hydroxymethyl analog.

- Functional Implications :

- The amine group enables nucleophilic reactions (e.g., amide bond formation), making it valuable in peptidomimetics or covalent inhibitor design.

- Reduced hydrogen-bonding capacity compared to the hydroxymethyl analog may alter solubility or target binding.

Ethyl 4-benzylmorpholine-2-carboxylate (CAS: 135072-32-1)

- Structural Differences : Substitutes the 4-position benzyl ester with a benzyl group and replaces the 2-position hydroxymethyl with an ethyl ester (-COOEt).

- Physicochemical Properties: Molecular formula: C₁₄H₁₉NO₃; molar mass: 249.30 g/mol .

- Functional Implications :

- The ethyl ester may improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs.

- Absence of a hydroxymethyl group limits hydrogen-bonding interactions, possibly reducing target affinity in polar environments.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Utility: The hydroxymethyl group in this compound can undergo oxidation to a carboxylic acid or serve as a site for further functionalization (e.g., esterification). This contrasts with the aminomethyl analog, which is more reactive toward electrophiles .

- Biological Relevance : Hydroxymethyl-containing morpholines are often intermediates in kinase or protease inhibitors, leveraging hydrogen bonding for target engagement. Ethyl ester analogs, like Ethyl 4-benzylmorpholine-2-carboxylate, may prioritize lipophilicity for membrane permeability .

- Regulatory Considerations : Impurity profiles (e.g., related to benzyl ester hydrolysis) must be controlled during pharmaceutical synthesis, as highlighted in regulatory guidelines for analogs .

Biological Activity

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate is a compound belonging to the morpholine family, characterized by its unique structural features, including a benzyl group and functional groups that may enhance its biological activity. This article delves into the biological activities, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

- Molecular Formula : C₁₃H₁₉NO₄

- Molar Mass : Approximately 251.28 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and as a potential therapeutic agent in cancer treatment.

Enzyme Inhibition

One of the notable activities of this compound is its potential as an inhibitor of specific kinases, particularly c-Met kinase. This is significant as c-Met plays a crucial role in tumor growth and metastasis. The binding affinity and selectivity towards c-Met have been characterized in studies, indicating its potential for therapeutic applications in oncology.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibitor of c-Met kinase, relevant for cancer therapy. |

| Antimicrobial Activity | Potential antibacterial properties observed in related compounds. |

| Anticancer Potential | Investigated for its efficacy against various cancer cell lines. |

The mechanism of action for this compound involves its interaction with specific enzymes. It may act by binding to the active site or allosteric sites of target enzymes, thereby modulating their activity. This mechanism is crucial for understanding how structural modifications can enhance its efficacy or reduce side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that modifications to the morpholine structure could enhance binding affinity to c-Met kinase, leading to increased inhibition rates in vitro.

- Anticancer Efficacy : Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

- Comparative Analysis : Comparative studies with other morpholine derivatives revealed that this compound has enhanced biological activity due to its unique combination of functional groups.

Structural Comparisons

To better understand the uniqueness of this compound, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl morpholine | Morpholine ring with a benzyl substituent | Lacks additional functional groups |

| 2-Hydroxymethylmorpholine | Morpholine ring with hydroxymethyl group | Does not contain a carboxylic acid moiety |

| Morpholino-pyrimidine derivatives | Morpholine fused with pyrimidine rings | Often exhibits potent kinase inhibition |

| N-Benzylmorpholine | Morpholine ring with only a benzyl group | Simpler structure without additional functionalization |

Q & A

Q. What are the standard synthetic routes for Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate, and how are key intermediates characterized?

The synthesis of morpholine-carboxylate derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., benzyl carbamates) are synthesized via condensation of protected amino alcohols with activated carbonyl groups in anhydrous solvents like THF or ethanol. Key intermediates, such as hydrazine derivatives or Boc-protected precursors, are purified using column chromatography and characterized via 1H/13C-NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and functional group integrity . For morpholine derivatives, cyclization steps involving hydroxylmethyl groups may require careful pH control to avoid side reactions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR are essential for verifying stereochemistry and substituent placement, particularly for distinguishing morpholine ring conformers.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% by area normalization) and detect impurities like unreacted starting materials or regioisomers .

- Mass Spectrometry (ESI-MS): Confirms molecular weight and fragmentation patterns, critical for validating synthetic success .

- Melting Point Analysis: Consistency with literature values (e.g., mp 244–245°C for related hydrochlorides) helps confirm crystalline purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize by-product formation during synthesis?

- Stoichiometric Control: Excess reagents like N2H4·H2O or benzaldehyde derivatives may improve hydrazone formation but require precise titration to avoid over-alkylation.

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity in cyclization steps, while ethanol facilitates Schiff base formation .

- Temperature Gradients: Lower temperatures (0–5°C) reduce side reactions during Boc-deprotection, while reflux conditions (70–80°C) accelerate condensation.

- By-Product Analysis: Use preparative TLC or HPLC to isolate and characterize impurities (e.g., dimerized products or oxidized intermediates) for pathway refinement .

Q. What strategies address discrepancies in thermal stability data observed in related morpholine derivatives?

Contradictions in thermal behavior (e.g., melting points vs. packing density) can arise from molecular flexibility and intermolecular interactions. For example, odd-numbered aliphatic chains in hydroxymethyl derivatives exhibit lower melting points due to repulsive H···H interactions despite higher packing density, as shown in X-ray crystallography and Hirshfeld surface analysis . To resolve such conflicts:

- Correlate differential scanning calorimetry (DSC) with crystal structure data to identify polymorphic transitions.

- Perform computational modeling (e.g., interaction energy calculations) to predict thermal stability trends .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

Single-crystal X-ray diffraction provides atomic-level resolution of bond angles, torsion angles, and hydrogen-bonding networks. For example, studies on benzyl-substituted morpholines reveal non-planar conformations influenced by steric hindrance from the hydroxymethyl group. Data deposited in the Cambridge Crystallographic Database (CCDC No. 2120865) enable comparative analysis of related structures . Key parameters include:

- Packing Density: Impacts melting points and solubility.

- Intermolecular Interactions: Hydrogen bonds (O–H···N) and π-π stacking stabilize crystal lattices .

Q. What is the impact of aliphatic chain modifications on the compound’s physicochemical properties?

Structural variations in aliphatic chains (e.g., CH2 group length) alter:

- Thermal Behavior: Even-numbered chains exhibit higher melting points due to efficient packing, while odd-numbered chains reduce stability via repulsive interactions .

- Electrochemical Properties: Hydroxyl group oxidation peaks shift with chain length, as observed in cyclic voltammetry studies of hydroxymethylphenoxy derivatives .

- Antioxidant Activity: Non-planar conformations (from odd chains) moderately enhance radical scavenging capacity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.